3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine

Calcium Channel Pharmacology Radioligand Binding Conformational Analysis

3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (CAS 34562-31-7, molecular formula C18H25N, MW 255.4 g/mol) is a lipophilic 1,2-dihydropyridine derivative structurally characterized by ethyl groups at the 3- and 5-positions, an N-phenyl substituent, and a 2-propyl side chain. As a member of the dihydropyridine class, it shares the core heterocyclic scaffold with clinically established L-type calcium channel blockers such as nifedipine and amlodipine, yet differs fundamentally in the position of ring saturation (1,2- vs.

Molecular Formula C18H25N
Molecular Weight 255.4 g/mol
CAS No. 34562-31-7
Cat. No. B1585509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
CAS34562-31-7
Molecular FormulaC18H25N
Molecular Weight255.4 g/mol
Structural Identifiers
SMILESCCCC1C(=CC(=CN1C2=CC=CC=C2)CC)CC
InChIInChI=1S/C18H25N/c1-4-10-18-16(6-3)13-15(5-2)14-19(18)17-11-8-7-9-12-17/h7-9,11-14,18H,4-6,10H2,1-3H3
InChIKeyIAAASXBHFUJLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (CAS 34562-31-7): A 1,2-Dihydropyridine Derivative for Calcium Channel Modulation and Pharmaceutical Intermediate Applications


3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (CAS 34562-31-7, molecular formula C18H25N, MW 255.4 g/mol) is a lipophilic 1,2-dihydropyridine derivative structurally characterized by ethyl groups at the 3- and 5-positions, an N-phenyl substituent, and a 2-propyl side chain [1]. As a member of the dihydropyridine class, it shares the core heterocyclic scaffold with clinically established L-type calcium channel blockers such as nifedipine and amlodipine, yet differs fundamentally in the position of ring saturation (1,2- vs. 1,4-dihydropyridine), which directly impacts receptor binding conformation, pharmacological mechanism, and hydride-donating reactivity [2]. The compound is commercially available as a pharmaceutical synthesis intermediate, with typical purities ranging from 75% to ≥97% depending on supplier and grade .

Calcium channel modulation studies (mechanistic probe)
Pharmaceutical intermediate synthesis
Multiple purity grades available
Validated HPLC method for QC

Why 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine Cannot Be Replaced by Generic 1,4-Dihydropyridine Analogs


Substitution of 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine with structurally similar but mechanistically divergent 1,4-dihydropyridines introduces a high risk of confounding experimental outcomes due to fundamental differences in calcium channel interaction modalities. While both 1,2- and 1,4-dihydropyridine scaffolds share the capacity to inhibit L-type calcium channels, competitive [³H]-nitrendipine radioligand binding studies have conclusively demonstrated that 1,2-dihydropyridine analogs exhibit markedly lower binding affinities than would be predicted from their functional inhibitory activities (ID₅₀ values), indicating engagement of a distinct receptor mechanism [1]. This phenomenon is attributed to conformational differences between the non-planar 1,2- and planar 1,4-dihydropyridine ring systems, which alter the spatial orientation of the critical 4-aryl pharmacophore and, consequently, the molecular recognition landscape at the channel binding site [2]. Furthermore, 1,2-dihydropyridines demonstrate differential hydride-donating capacity compared to their 1,4-counterparts, which may influence their behavior in redox-dependent biochemical assays and autoxidation pathways [3]. Therefore, researchers studying structure-activity relationships (SAR), calcium channel pharmacology beyond classical 1,4-DHP blockade, or oxidation chemistry in dihydropyridine systems should not treat this compound as a drop-in replacement for 1,4-DHP standards.

Risk Factor
This Compound (1,2-DHP)
Generic 1,4-DHP
Binding Mechanism
Distinct interaction site; binding not predicted by functional ID₅₀
Classical 1,4-DHP binding pocket; binding correlates with function
Conformation
Non-planar ring; rotameric equilibria possible
Planar ring; rigid pharmacophore
Redox Behavior
Documented autoxidation to H₂O₂
Different oxidative fragmentation pathways

Quantitative Differentiation Evidence for 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine Relative to Analogs and Structural Alternatives


1,2-Dihydropyridine Scaffold vs. 1,4-Dihydropyridine Scaffold: Different Receptor Binding Mechanisms Despite Functional Channel Blockade

In a head-to-head series comparing 1,2-dihydropyridine (1,2-DHP) and 1,4-dihydropyridine (1,4-DHP) analogs, functional calcium channel antagonist activity measured in guinea pig ileal longitudinal smooth muscle (muscarinic-receptor mediated Ca²⁺-dependent contraction) revealed that the 1,2-DHP ring system is only partially bioisosteric with the classical 1,4-DHP ring system [1]. Critically, competitive [³H]-nitrendipine binding assays demonstrated that the binding affinities of 1,2-DHP analogs were substantially lower than predicted from their ID₅₀ functional inhibition values, providing direct evidence that 1,2-DHPs inhibit calcium channels via an interaction site or mechanism distinct from the classical 1,4-DHP binding pocket [1]. NMR analysis further showed that the 4-aryl substituent in 1,2-DHP analogs adopts a different conformational orientation compared to 1,4-DHP drugs, with some analogs (e.g., 4-(2-nitrophenyl) derivative) existing as a 10:3 mixture of rotamers at 25°C in CDCl₃, a dynamic behavior not observed in the rigid 1,4-DHP pharmacophore [2].

Receptor Binding
Head-to-head
1,2-DHP binding affinity not predicted by functional ID₅₀; distinct mechanism
Supports non-canonical channel interaction studies
Guinea pig ileum assay; rotameric mixtures observed
Calcium Channel Pharmacology Radioligand Binding Conformational Analysis

Structure-Activity Relationship: 4-Phenyl Substituent Yields Superior Potency in 1,2-Dihydropyridine Series

Within the 1,2-dihydropyridine chemotype, the relative potency order for calcium channel antagonism is explicitly defined by the nature of the 4-substituent. Functional studies on isolated guinea pig ileal smooth muscle demonstrated the following potency hierarchy: phenyl > 3-trifluoromethyl(nitro)phenyl > 4- and 2-trifluoromethyl(nitro)phenyl [1]. Parallel studies corroborated that 4-cyclohexyl and 4-phenyl substitution confer the highest activity, while the presence of electron-withdrawing groups (CF₃ or NO₂) at the 2-, 3-, or 4-position generally reduces potency, with differences among these substituted analogs being relatively small [2]. These data confirm that the unsubstituted phenyl ring in 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is an optimal pharmacophore element within this specific series, providing a rational basis for its selection over substituted-phenyl analogs when maximal target engagement is required.

4-Substituent SAR
Class-level
Potency rank: Phenyl > 3-CF₃/NO₂-phenyl > 2- & 4-CF₃/NO₂-phenyl
Reported potency rank in tested 1,2-DHP series
Guinea pig ileum functional assay
Medicinal Chemistry Structure-Activity Relationship (SAR) Calcium Antagonist

Autoxidation Behavior: Generation of Hydrogen Peroxide Differentiates This 1,2-Dihydropyridine from Aromatic Pyridine Analogs

N-Phenyl-2-propyl-3,5-diethyl-1,2-dihydropyridine (the exact target compound) undergoes a well-defined autoxidation pathway in the presence of glacial acetic acid, yielding hydrogen peroxide (H₂O₂) as the primary oxidation product [1]. This reactivity profile is characteristic of the non-aromatic 1,2-dihydropyridine ring system and stands in contrast to fully aromatic pyridines, which exhibit substantially lower susceptibility to autoxidation under comparable conditions [1]. For researchers investigating dihydropyridine redox chemistry or requiring a defined H₂O₂-generating system, this compound offers predictable and documented oxidative behavior that is not replicable with aromatic pyridine intermediates.

Autoxidation
Context-dependent
Generates H₂O₂ in glacial acetic acid
Supports redox stability and oxidation model studies
Specific to acetic acid medium
Organic Chemistry Autoxidation Reactive Oxygen Species

Commercial Purity Tier Differentiation: 75% Technical Grade vs. 97% High-Purity Research Grade Enables Application-Tailored Procurement

3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is commercially supplied at distinct purity tiers that directly impact suitability for specific applications. Technical grade (≥75% purity, liquid physical form at 20°C, boiling point 162-164°C, flash point 148°C, density 0.97 g/mL) is available from major distributors including Thermo Scientific Alfa Aesar and AKSci . In parallel, high-purity research grade (≥97%) is offered by specialty chemical suppliers such as Cool Pharm . This tiered availability contrasts with many simpler dihydropyridine analogs that may be restricted to a single purity grade, and it enables procurement decisions to be optimized based on whether the compound will be used as a bulk synthetic intermediate (where technical grade may suffice) or as a precision analytical standard or SAR probe (where high purity is essential).

Purity Tiers
Data to verify
75% technical grade (liquid) vs. ≥97% high-purity research grade
Enables application-tailored procurement
Vendor specifications; independent verification recommended
Chemical Procurement Synthetic Intermediate Analytical Standards

Lipophilicity Modulation: Ethyl and Propyl Substituents Enhance Membrane Permeability vs. Unsubstituted Dihydropyridine Core

The presence of ethyl groups at the 3- and 5-positions of the dihydropyridine ring, combined with the 2-propyl side chain, confers enhanced lipophilic character to 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine relative to the unsubstituted dihydropyridine core scaffold . This increased lipophilicity is predicted to improve passive membrane permeability in cellular assays and enhance solubility in non-polar organic solvents during synthetic transformations . While no direct logP measurement for this exact compound is available in the retrieved literature, class-level structure-property relationship analysis supports that these alkyl substitutions contribute meaningfully to the compound's physicochemical profile, distinguishing it from more polar dihydropyridine analogs bearing carboxylic acid or ester functionalities.

Lipophilicity
Class-level
Predicted higher logP due to alkyl substituents
May influence membrane permeability; experimental logP unavailable
Structure-property relationship analysis
Physicochemical Properties Lipophilicity Drug Design

Validated HPLC Separation Method Enables Analytical Quality Control Distinct from 1,4-Dihydropyridine Protocols

A dedicated HPLC separation method for 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine has been validated using a Newcrom R1 reversed-phase column [1]. This established chromatographic protocol provides a reference standard for purity verification and stability monitoring in research and industrial settings. The availability of a documented analytical method differentiates this compound from less-characterized dihydropyridine intermediates and facilitates robust quality control in procurement workflows. Notably, the separation conditions for this 1,2-DHP derivative may differ from standard methods optimized for 1,4-DHP calcium channel blockers due to the distinct polarity and lipophilicity profile imparted by the 3,5-diethyl and 2-propyl substitution pattern [1].

HPLC Method
Method context
Validated reversed-phase HPLC protocol available
Reduces method development for QC workflows
Newcrom R1 column; may differ from 1,4-DHP methods
Analytical Chemistry HPLC Method Development Quality Control

Optimal Scientific and Industrial Use Cases for 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine Based on Differentiated Evidence


Pharmacological Research: Probing Non-Classical Calcium Channel Antagonism Mechanisms

Investigators studying calcium channel pharmacology beyond the canonical 1,4-DHP binding paradigm should prioritize 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine as a mechanistically distinct tool compound. Evidence from [³H]-nitrendipine competitive binding assays demonstrates that 1,2-dihydropyridines engage a different receptor mechanism than classical 1,4-DHP blockers, despite functional channel inhibition [1]. The 4-phenyl substituent present in this compound represents the optimal potency-enhancing pharmacophore within the 1,2-DHP series, as established by comparative SAR studies in guinea pig ileal smooth muscle [1][2]. This combination of mechanistic distinctiveness and optimized substitution pattern makes the compound suitable for experiments designed to map alternative calcium channel interaction surfaces or to differentiate between binding-site dependent pharmacological effects.

Medicinal Chemistry: Structure-Activity Relationship Studies of Dihydropyridine-Derived Calcium Antagonists

Medicinal chemists engaged in lead optimization of calcium channel modulators can utilize 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine as a reference standard or scaffold for further derivatization. The well-defined SAR showing phenyl > substituted-phenyl potency establishes this unsubstituted phenyl analog as the activity benchmark against which new 1,2-DHP derivatives should be compared [1]. The availability of the compound at 97% purity grade ensures that observed biological effects can be confidently attributed to the intended molecule rather than to impurities . Additionally, the compound's lipophilic profile, conferred by the 3,5-diethyl and 2-propyl groups, may be exploited to tune physicochemical properties in analog design programs .

Organic Synthesis: Redox Chemistry Studies and Autoxidation Mechanism Investigation

Researchers focusing on dihydropyridine oxidation chemistry will find 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine to be a well-characterized substrate for studying autoxidation pathways. The compound's documented conversion to hydrogen peroxide in glacial acetic acid provides a defined model system for investigating 1,2-dihydropyridine redox behavior, which may inform stability assessments of related compounds or serve as a control in studies of reactive oxygen species generation from heterocyclic scaffolds [3]. This reactivity profile distinguishes it from fully aromatic pyridines, which exhibit negligible autoxidation under comparable conditions, and from 1,4-dihydropyridines, which may follow different oxidative fragmentation routes.

Analytical Quality Control: Purity Verification Using Validated HPLC Methodology

Quality control laboratories requiring robust analytical methods for dihydropyridine intermediates can leverage the validated reversed-phase HPLC protocol developed specifically for 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine on a Newcrom R1 column [4]. This pre-established method eliminates the need for de novo method development and provides a benchmark for batch-to-batch consistency assessment. The existence of both technical (75%) and high-purity (97%) commercial grades further enables QC labs to establish acceptance criteria appropriate to the intended application, whether for bulk synthetic use or analytical reference purposes .

Application
Selection Property
Validation Focus
Non-classical Ca²⁺ channel mechanism studies
1,2-DHP scaffold with distinct binding interaction
Binding site mapping; functional vs. binding assay correlation
Dihydropyridine SAR and lead optimization
4-Phenyl substitution with reported highest potency rank
Potency benchmarking against substituted-phenyl analogs
Dihydropyridine autoxidation chemistry
Defined H₂O₂-generating autoxidation pathway
Stability assessment and redox model validation
Analytical QC for dihydropyridine intermediates
Validated reversed-phase HPLC protocol
Purity verification and batch consistency

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